molecular formula C11H9FN2O3 B1467020 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1369021-50-0

6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1467020
CAS RN: 1369021-50-0
M. Wt: 236.2 g/mol
InChI Key: UAAWRAPQESXCOY-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, also known as FMPD, is an important small molecule that has been studied for its potential applications in various scientific fields. It is a versatile compound that can be used as a starting material for synthesizing other molecules, as well as for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Structural and Crystallographic Studies

  • Molecular and Crystal Structures : The compound has been studied for its crystal structures and molecular interactions. For example, compounds related to 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione have been linked by hydrogen bonds and pi-pi stacking interactions, forming dimers and chains which are integral in understanding the structural properties of these compounds (Trilleras et al., 2009).

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : Novel derivatives of pyrido[2,3-d]pyrimidine heterocycles, which are structurally similar to 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized. These compounds' structures were confirmed using various spectroscopic techniques and X-ray diffraction analysis, providing insights into the chemical behavior and potential applications of these compounds (Ashraf et al., 2019).

Biological and Medicinal Applications

  • Potential in Medical Imaging : A study on N-methoxymethylated pyrimidine derivatives, which are structurally related to 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, highlighted their potential use in developing tracer molecules for non-invasive imaging, such as positron emission tomography (PET). This suggests possible applications of similar compounds in medical diagnostics and imaging (Kraljević et al., 2011).

Agricultural Applications

  • Herbicidal Activities : Some pyrimidine-2,4(1H,3H)-dione compounds, related to the chemical structure of 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, have exhibited significant herbicidal activities, suggesting potential agricultural uses in controlling unwanted plant growth (Huazheng, 2013).

properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(4-7(9)12)8-5-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAWRAPQESXCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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